3-Hydroxy-7-(propan-2-YL)-2,3-dihydro-1H-indol-2-one
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Overview
Description
3-Hydroxy-7-(propan-2-YL)-2,3-dihydro-1H-indol-2-one is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-(propan-2-YL)-2,3-dihydro-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from a substituted aniline, the compound can be synthesized via a series of steps including nitration, reduction, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods may vary depending on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-7-(propan-2-YL)-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could lead to various reduced forms of the compound.
Scientific Research Applications
3-Hydroxy-7-(propan-2-YL)-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Hydroxy-7-(propan-2-YL)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The hydroxy group and the indole ring play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyindole: Lacks the propan-2-yl group, making it less hydrophobic.
7-(Propan-2-yl)indole: Lacks the hydroxy group, affecting its reactivity and binding properties.
2,3-Dihydro-1H-indol-2-one: Lacks both the hydroxy and propan-2-yl groups, making it a simpler structure.
Uniqueness
3-Hydroxy-7-(propan-2-YL)-2,3-dihydro-1H-indol-2-one is unique due to the presence of both the hydroxy and propan-2-yl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-hydroxy-7-propan-2-yl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C11H13NO2/c1-6(2)7-4-3-5-8-9(7)12-11(14)10(8)13/h3-6,10,13H,1-2H3,(H,12,14) |
InChI Key |
ZRGDPLGKNURJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1NC(=O)C2O |
Origin of Product |
United States |
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